Doxpicomine hydrochloride
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Overview
Description
Doxpicomine hydrochloride is a mild opioid analgesic drug. It acts as a mu-opioid receptor agonist and is known for its relatively low potency. A 400 mg dose of this compound is approximately equivalent in pain-killing effect to 8 mg of morphine or 100 mg of pethidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxpicomine hydrochloride is synthesized through a series of chemical reactions involving the formation of a substituted 1,3-dioxane structure. The synthetic route typically involves the reaction of a pyridine derivative with a dioxane compound under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Doxpicomine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Doxpicomine hydrochloride has several scientific research applications, including:
Mechanism of Action
Doxpicomine hydrochloride exerts its effects by acting as a mu-opioid receptor agonist. This means that it binds to and activates mu-opioid receptors in the central nervous system, leading to analgesic effects. The activation of these receptors inhibits the transmission of pain signals, providing relief from pain .
Comparison with Similar Compounds
Similar Compounds
Morphine: A potent opioid analgesic with a higher potency compared to doxpicomine hydrochloride.
Pethidine: Another opioid analgesic with a potency similar to that of this compound.
Codeine: A milder opioid analgesic with a lower potency compared to this compound.
Uniqueness
This compound is unique in its relatively low potency and its specific chemical structure, which includes a substituted 1,3-dioxane ring. This structure differentiates it from other opioid analgesics and contributes to its distinct pharmacological profile .
Properties
CAS No. |
69494-04-8 |
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Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14(2)12(10-4-3-5-13-6-10)11-7-15-9-16-8-11;/h3-6,11-12H,7-9H2,1-2H3;1H |
InChI Key |
LCQSIRUFGUHZQH-UHFFFAOYSA-N |
SMILES |
CN(C)C(C1COCOC1)C2=CN=CC=C2.Cl |
Canonical SMILES |
CN(C)C(C1COCOC1)C2=CN=CC=C2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Doxpicomine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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